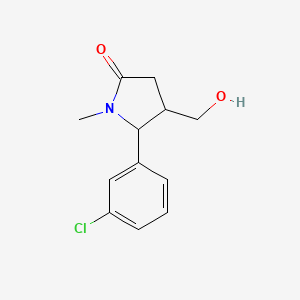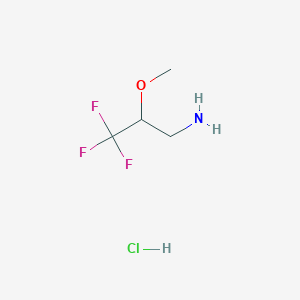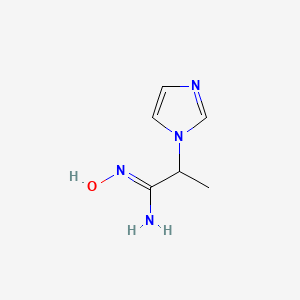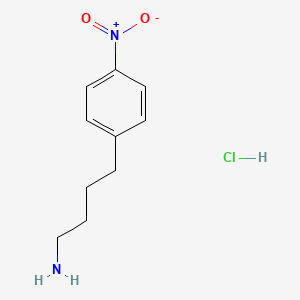
4-(4-Nitrophenyl)butan-1-amine hydrochloride
Descripción general
Descripción
“4-(4-Nitrophenyl)butan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1311315-51-1 . It has a molecular weight of 230.69 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(4-nitrophenyl)-1-butanamine hydrochloride . The Inchi Code is 1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 230.69 .Aplicaciones Científicas De Investigación
Synthesis and Analytical Applications
A study by Wang et al. (2017) demonstrates the synthesis of phenylethanolamine A using 4-nitrobenzyl bromide, which involves a reaction pathway that includes 4-(4-nitrophenyl)butan-2-amine. This synthetic method is significant for the production of standard reference materials and has applications in high-performance liquid chromatography (HPLC) analysis, particularly in ensuring food safety and human health.
Crystallographic Studies
The crystallographic structure of related compounds, such as 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, has been investigated by Shi & Jiang (1999). These studies are crucial for understanding the molecular configuration and potential applications of similar nitrophenyl compounds in various scientific domains.
Graphene-based Catalysts
Research on graphene-based catalysts for the reduction of nitro compounds, as discussed by Nasrollahzadeh et al. (2020), highlights the significance of these compounds in the synthesis of amines. These amines have extensive applications in the creation of pharmaceutical products, dyes, and polymers.
Protein Crosslinking and Affinity Labeling
The use of 4-nitrophenyl ethers, closely related to 4-(4-nitrophenyl)butan-1-amine hydrochloride, in protein crosslinking and affinity labeling is another significant application. According to Jelenc et al. (1978), these compounds can react with amines to yield various biologically relevant products, indicating their utility in biochemical and medical research.
Cytotoxicity Studies
S. Rather et al. (2013) isolated a cytotoxic secondary metabolite similar in structure to this compound from the Streptomyces collinus strain. The compound exhibited significant cytotoxic activity against various cancer cell lines, underscoring the potential of nitrophenyl derivatives in cancer research.
Surface Chemistry
The study by Liu & McCreery (1995) on the reactions of organic monolayers on carbon surfaces, including the use of nitrophenyl groups, suggests potential applications in material science and nanotechnology.
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-nitrophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-8-2-1-3-9-4-6-10(7-5-9)12(13)14;/h4-7H,1-3,8,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIUQYXOFYFANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311315-51-1 | |
| Record name | 4-(4-nitrophenyl)butan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B1423004.png)

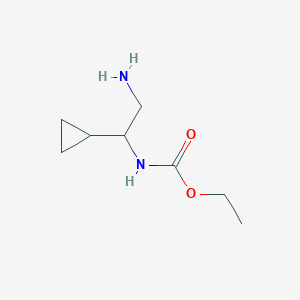

![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)
![Methyl 2-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B1423012.png)

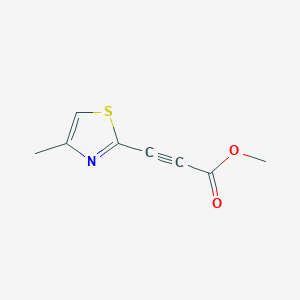
![5-Chloro-6-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B1423017.png)

